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molecular formula C10H8O2 B8413674 3-(3-Methoxyphenyl)-2-propynal

3-(3-Methoxyphenyl)-2-propynal

Cat. No. B8413674
M. Wt: 160.17 g/mol
InChI Key: MSYCYSJXRLSCEP-UHFFFAOYSA-N
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Patent
US07973039B2

Procedure details

To a solution of 3-(3-methoxyphenyl)prop-2-yn-1-ol (500 mg, 3.08 mmol) in anhydrous DCM (20 ml) under argon was added MnO2 (7.8 g, 90 mmol) portion wise over 2 h. The reaction mixture was stirred at rt for one additional hour. Then the reaction mixture was filtered and the solvent was removed under reduced pressure. Purification by flash chromatography on silica gel (cHex:EtOAc, gradient 9:1 to 4:1) gave 122 mg (25%) of the title compound as a yellow oil. HPLC, Rt: 2.9 min (purity: 99.9%). 1H NMR (CDCl3) δ: 9.43 (s, 1H), 7.32 (dd, J=8.3, 7.7 Hz, 1H), 7.22 (ddd, J=7.7, 1.4, 1.1 Hz, 1H), 7.12 (dd, J=2.6, 1.4 Hz, 1H), 7.05 (ddd, J=8.3, 2.6, 1.1 Hz, 1H), 3.83 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
7.8 g
Type
catalyst
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]#[C:10][CH2:11][OH:12])[CH:6]=[CH:7][CH:8]=1>C(Cl)Cl.O=[Mn]=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]#[C:10][CH:11]=[O:12])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)C#CCO
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7.8 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for one additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (cHex:EtOAc, gradient 9:1 to 4:1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C#CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 122 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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